Isonicotinic anhydride

Description

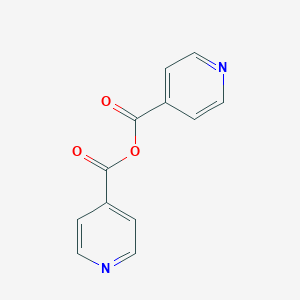

Structure

3D Structure

Properties

IUPAC Name |

pyridine-4-carbonyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-11(9-1-5-13-6-2-9)17-12(16)10-3-7-14-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBIGZZHMAJXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)OC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221078 | |

| Record name | Isonicotinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7082-71-5 | |

| Record name | 4-Pyridinecarboxylic acid, anhydride with 4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7082-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isonicotinic anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPV5P3BG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isonicotinic Anhydride (CAS: 7082-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic anhydride, with the CAS number 7082-71-5, is a reactive chemical intermediate of significant interest in organic synthesis and pharmaceutical development. As a derivative of isonicotinic acid (also known as pyridine-4-carboxylic acid), it serves as a potent acylating agent for the introduction of the isonicotinoyl group into various molecules. This functional group is a key component in numerous active pharmaceutical ingredients (APIs), most notably the antitubercular drug isoniazid. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental details and its role in drug discovery and development.

Chemical and Physical Properties

This compound is a symmetrical anhydride derived from two molecules of isonicotinic acid. Its reactivity stems from the electrophilic nature of the carbonyl carbons, which are susceptible to nucleophilic attack, leading to the transfer of an isonicotinoyl group.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈N₂O₃ | [1] |

| Molecular Weight | 228.20 g/mol | [1] |

| Appearance | Off-white to beige-brownish crystalline powder | [2] |

| Melting Point | 113-116 °C | |

| Solubility | Soluble in water (with hydrolysis) | [2] |

| IUPAC Name | pyridine-4-carbonyl pyridine-4-carboxylate | [3] |

| Synonyms | 4-Pyridinecarboxylic acid anhydride, Bis(4-pyridinecarboxylic)anhydride | [2] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the this compound molecule results in a simplified NMR spectrum.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~8.9 | Doublet | Protons ortho to the pyridine nitrogen |

| ~7.9 | Doublet | Protons meta to the pyridine nitrogen | |

| ¹³C NMR | ~162 | Singlet | Carbonyl carbon |

| ~151 | Singlet | Carbons ortho to the pyridine nitrogen | |

| ~142 | Singlet | Carbon para to the pyridine nitrogen (ipso-carbon) | |

| ~123 | Singlet | Carbons meta to the pyridine nitrogen |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of two distinct carbonyl stretching bands, a hallmark of acyclic anhydrides.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O stretch (asymmetric) | 1820 - 1850 | Strong |

| C=O stretch (symmetric) | 1750 - 1790 | Strong |

| C-O stretch | 1000 - 1300 | Strong |

| Aromatic C=C and C=N stretch | 1500 - 1600 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Assignment | Notes |

| 228 | [M]⁺ | Molecular ion |

| 123 | [C₆H₅NO₂]⁺ | Isonicotinic acid radical cation |

| 106 | [C₅H₄NCO]⁺ | Isonicotinoyl cation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of isonicotinic acid. The following is a representative protocol adapted from the synthesis of its isomer, nicotinic anhydride, and general anhydride synthesis procedures.

Reaction: 2 Isonicotinic Acid → this compound + H₂O

Materials:

-

Isonicotinic acid

-

Acetic anhydride

-

Inert solvent (e.g., toluene or xylene)

Procedure:

-

A suspension of isonicotinic acid in an excess of acetic anhydride and an inert solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the dissolution of the starting material.

-

After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization of the product.

-

The crystalline this compound is collected by vacuum filtration.

-

The collected solid is washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual acetic acid and acetic anhydride.

-

The product is dried under vacuum to yield this compound.

Acylation of an Amine: Synthesis of an Isonicotinamide

This compound is an excellent reagent for the acylation of primary and secondary amines to form the corresponding amides. The following is a general protocol for this transformation.

Reaction: this compound + R-NH₂ → N-R-isonicotinamide + Isonicotinic acid

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline or benzylamine)

-

A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

A non-nucleophilic base (e.g., triethylamine or pyridine) - optional, to scavenge the isonicotinic acid byproduct.

Procedure:

-

The amine is dissolved in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

If a base is used, it is added to the amine solution.

-

This compound (1.0 to 1.2 equivalents) is added portion-wise to the stirred solution at room temperature or 0 °C.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitoring by TLC or LC-MS).

-

Upon completion, the reaction mixture is washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove the isonicotinic acid byproduct and any unreacted anhydride.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.

-

The solvent is removed under reduced pressure to yield the crude amide.

-

The product can be further purified by recrystallization or column chromatography.

Role in Drug Development

This compound itself is not known to have direct biological activity or to be involved in specific signaling pathways. Its significance in drug development is as a critical building block for the synthesis of pharmacologically active molecules. The isonicotinoyl moiety is a well-established pharmacophore, particularly in the field of infectious diseases.

Synthesis of Isoniazid

The most prominent example of the application of the isonicotinoyl scaffold is in the synthesis of isoniazid, a cornerstone of tuberculosis treatment. While isoniazid is more commonly synthesized from isonicotinic acid or its esters, the use of this compound for the acylation of hydrazine represents a conceptually straightforward, though less common, synthetic route.

The activation of the prodrug isoniazid involves its conversion to an isonicotinoyl radical, which then covalently modifies key enzymes in the mycobacterial cell wall synthesis pathway, ultimately leading to cell death.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is an irritant to the skin, eyes, and respiratory system.[3] In case of contact, the affected area should be flushed with copious amounts of water. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and reactive reagent in organic synthesis. Its primary utility lies in its ability to efficiently introduce the isonicotinoyl group, a key structural motif in a number of important pharmaceutical compounds. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for the design and execution of synthetic routes to new and existing drug candidates. The experimental protocols and data provided in this guide serve as a foundational resource for the effective use of this important chemical intermediate.

References

Isonicotinic Anhydride: A Technical Guide for Researchers and Drug Development Professionals

Isonicotinic anhydride, a derivative of isonicotinic acid, serves as a valuable reagent in organic synthesis and holds significance in the development of pharmacologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its relevance in the context of drug discovery, with a focus on its role as a precursor to compounds with anti-inflammatory and anti-tuberculosis activity.

Core Molecular and Physical Properties

This compound is a symmetrical anhydride derived from isonicotinic acid (also known as pyridine-4-carboxylic acid). Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈N₂O₃ | [1][2][3] |

| Molecular Weight | 228.20 g/mol | [2][3][4] |

| Appearance | Off-white to beige-brownish crystalline powder | [1] |

| Melting Point | 113-116 °C | [3] |

| CAS Number | 7082-71-5 | [1][3] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the dehydration of isonicotinic acid. A well-established method for the preparation of analogous heterocyclic anhydrides, such as nicotinic anhydride, is readily adaptable for the synthesis of this compound. This procedure involves the reaction of the corresponding carboxylic acid with a dehydrating agent in the presence of a base.

Materials:

-

Isonicotinic acid

-

Triethylamine (freshly distilled)

-

Phosgene (12.5% solution in benzene)

-

Anhydrous benzene

-

Anhydrous cyclohexane

-

Ice bath

-

Round-bottom flask with a stirrer, dropping funnel, and thermometer

-

Claisen head

-

Calcium chloride tube

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, suspend isonicotinic acid in anhydrous benzene. The glassware should be thoroughly dried prior to use as the anhydride is moisture-sensitive.[5]

-

Addition of Base: Cool the suspension to 5°C using an ice bath. Add a 5% excess of freshly distilled triethylamine to the cold suspension while stirring. This should result in a clear solution.[5]

-

Addition of Phosgene: While maintaining the temperature below 7°C, add a 5% excess of a 12.5% solution of phosgene in benzene through the dropping funnel. The addition should be regulated to control the temperature. Triethylamine hydrochloride will precipitate immediately.[5]

-

Work-up and Isolation: After the addition is complete, the reaction mixture is worked up to isolate the product. This typically involves filtration to remove the triethylamine hydrochloride, followed by evaporation of the solvent. The crude product is then purified by recrystallization.

-

Purification: The dry residue is simmered with anhydrous benzene and filtered while hot. The filtrate is allowed to stand at room temperature for 2-3 hours to crystallize the product. The crystals are collected by filtration, washed with cold anhydrous benzene, and dried under vacuum.[5] Further purification can be achieved by recrystallization from a benzene-cyclohexane mixture.[5]

Chemical Reactivity and Applications in Drug Development

This compound is a reactive acylating agent. The electrophilic nature of its carbonyl carbons makes it susceptible to nucleophilic attack, leading to the formation of a variety of isonicotinic acid derivatives, such as esters and amides. This reactivity is central to its application in the synthesis of novel compounds with potential therapeutic value.

Role in the Synthesis of Anti-Inflammatory Agents

Derivatives of isonicotinic acid have demonstrated significant anti-inflammatory properties. These compounds are believed to exert their effects, at least in part, by modulating the arachidonic acid cascade, a key signaling pathway in inflammation. Specifically, some isonicotinic acid derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme.[6][7][8]

The workflow for investigating the anti-inflammatory potential of this compound derivatives can be conceptualized as follows:

Caption: A generalized workflow for the development of anti-inflammatory agents from this compound.

The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6][9] By inhibiting COX-2, isonicotinic acid derivatives can reduce the production of these pro-inflammatory molecules.

Caption: The inhibitory effect of isonicotinic acid derivatives on the COX-2 pathway.

Precursor to Anti-Tuberculosis Drugs

Perhaps the most well-known application of the isonicotinic acid scaffold is in the development of the anti-tuberculosis drug, isoniazid (isonicotinic acid hydrazide).[10][11] Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[10][12][13] The activated form of isoniazid then targets the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis.[10][14] This inhibition disrupts the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, ultimately leading to bacterial cell death.[10][12]

The mechanism of action of isoniazid is a prime example of a targeted therapeutic strategy.

Caption: The mechanism of action of the isonicotinic acid derivative, isoniazid.

Conclusion

This compound is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its ability to act as an acylating agent allows for the synthesis of a wide array of derivatives. The established roles of isonicotinic acid-based compounds as anti-inflammatory and anti-tuberculosis agents highlight the importance of this chemical scaffold in the ongoing search for new and improved therapeutics. A thorough understanding of its synthesis, reactivity, and the biological mechanisms of its derivatives is crucial for researchers and scientists working in these fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C12H8N2O3 | CID 81529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 异烟酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChemLite - this compound (C12H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 9. ccjm.org [ccjm.org]

- 10. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 11. Isoniazid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchwithrutgers.com [researchwithrutgers.com]

An In-depth Technical Guide to Isonicotinic Anhydride: Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and characterization of isonicotinic anhydride. The information is intended to support research and development activities where this compound is of interest.

Chemical Structure and Properties

This compound, also known as 4-pyridinecarboxylic acid anhydride, is a symmetrical anhydride derived from isonicotinic acid.[1] Its chemical structure consists of two isonicotinoyl groups linked by an oxygen atom.

Caption: Chemical structure of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₃ | [1] |

| Molecular Weight | 228.20 g/mol | [1] |

| CAS Number | 7082-71-5 | [1] |

| Appearance | Off-white to beige-brownish crystalline powder | [2] |

| Melting Point | 113-116 °C | [3] |

| IUPAC Name | pyridine-4-carbonyl pyridine-4-carboxylate | [1] |

| Topological Polar Surface Area | 69.2 Ų | [1] |

Synthesis Protocol

A convenient and rapid method for preparing this compound involves the reaction of potassium isonicotinate with oxalyl chloride in an anhydrous solvent.[4] This method avoids the high temperatures and use of nitrobenzene that are problematic in other procedures.[4]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Preparation of Reactants: To a suspension of 0.2 mole of potassium isonicotinate (previously dried) in 80 mL of anhydrous benzene, add a solution of 0.1 mole of oxalyl chloride in 45 mL of anhydrous benzene.[4]

-

Reaction Conditions: The addition should be carried out over 20 minutes with mechanical stirring and cooling in an ice-bath.[4]

-

Isolation and Purification: After the addition is complete, the reaction mixture is filtered. The filtrate is then evaporated to dryness. The resulting crude product can be purified by recrystallization from a benzene-pentane mixture to yield the final product.[4]

Characterization Data

The structure and purity of this compound are confirmed through various analytical techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Table 2: Spectroscopic Characterization Data for this compound

| Technique | Expected Observations |

| Mass Spectrometry (MS) | Predicted m/z for [M+H]⁺: 229.06078.[5] The fragmentation pattern would likely show a prominent peak corresponding to the isonicotinoyl cation. |

| Infrared (IR) Spectroscopy | Two distinct C=O stretching bands characteristic of anhydrides: a symmetric stretch and an asymmetric stretch, typically observed between 1750 and 1850 cm⁻¹.[6] A C-O stretching band is also expected in the range of 1000-1300 cm⁻¹.[6] |

| ¹H NMR Spectroscopy | Two sets of signals for the aromatic protons of the pyridine rings. Protons ortho to the nitrogen atom are expected to appear at a lower field (higher ppm) compared to the protons meta to the nitrogen. Due to the symmetry of the molecule, two distinct signals, each integrating to 4 protons, are expected. |

| ¹³C NMR Spectroscopy | Signals for the carbonyl carbon, and the carbons of the pyridine rings. The carbonyl carbon is expected to be the most downfield signal. Due to symmetry, five distinct carbon signals are anticipated: one for the carbonyl carbon and four for the pyridine ring carbons. |

Note: Specific, experimentally-derived spectral data with peak assignments for this compound are not widely published. The information in Table 2 is based on predicted values and the known spectroscopic behavior of similar chemical structures.

Reactivity and Applications

This compound is a reactive compound that can participate in various chemical transformations. As an anhydride, it is susceptible to nucleophilic attack, leading to the opening of the anhydride linkage. For instance, it readily reacts with hydrazides to form isonicotinoylhydrazides, which are precursors to other heterocyclic systems.[7][8] This reactivity makes it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. Derivatives of isonicotinic acid, such as isoniazid, are important antitubercular drugs.[9]

Safety Information

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[8] It is also reported to react violently with water.[10]

This guide provides a foundational understanding of this compound. For further details, researchers are encouraged to consult the cited literature.

References

- 1. This compound | C12H8N2O3 | CID 81529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]

- 3. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 13C NMR spectrum [chemicalbook.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Isonicotinic acid(55-22-1) 13C NMR spectrum [chemicalbook.com]

- 8. This compound 97 7082-71-5 [sigmaaldrich.com]

- 9. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Synthesis of Isonicotinic Anhydride from Isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust method for the synthesis of isonicotinic anhydride, a valuable reagent in organic chemistry and pharmaceutical development, starting from isonicotinic acid. The document details the necessary reagents, experimental protocol, and expected outcomes, supported by quantitative data and a visual representation of the workflow.

Introduction

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a derivative of pyridine with a carboxylic acid group at the 4-position.[1] Its anhydride, this compound, is a reactive derivative that can be employed in various acylation reactions. The synthesis of carboxylic acid anhydrides can be achieved through several methods, including the dehydration of carboxylic acids using strong dehydrating agents or the reaction of an acid chloride with a carboxylate salt.[2][3] This guide focuses on a two-step synthetic route involving the initial conversion of isonicotinic acid to its acid chloride, followed by a reaction to form the anhydride. This approach is analogous to established procedures for similar heterocyclic carboxylic acids and offers a reliable pathway to the desired product.[4][5]

Reaction Overview

The synthesis of this compound from isonicotinic acid can be efficiently carried out in a two-step process:

-

Formation of Isonicotinoyl Chloride Hydrochloride: Isonicotinic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride hydrochloride.[5]

-

Formation of this compound: The isonicotinoyl chloride hydrochloride is then reacted with a base, such as triethylamine, and another equivalent of isonicotinic acid (or its carboxylate salt) to yield this compound. A similar method has been successfully used for the synthesis of nicotinic anhydride.[4]

Experimental Protocol

This protocol is adapted from established methods for the synthesis of isonicotinoyl chloride and nicotinic anhydride.[4][5]

Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride [5]

-

To a stirred mixture of isonicotinic acid (0.2 mol) and dimethylformamide (DMF, 1 mL), carefully add thionyl chloride (60 mL).

-

A vigorous evolution of gas will occur. After approximately 30 minutes, the isonicotinic acid will dissolve, and the reaction temperature will rise to about 40°C.

-

Remove the excess thionyl chloride under reduced pressure (in vacuo).

-

To the residue, add diethyl ether (200 mL) and stir.

-

Filter the resulting crude product, wash it with diethyl ether, and dry it in vacuo at 40°C. This yields isonicotinoylchloride hydrochloride as a white crystalline solid.

Step 2: Synthesis of this compound (Adapted from the synthesis of nicotinic anhydride[4])

-

In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, suspend isonicotinic acid (0.082 mole) in 300 ml of anhydrous benzene.

-

Cool the suspension to 5°C using an ice bath.

-

Add triethylamine (0.086 mole, a 5% excess) to the cold suspension all at once. The mixture should become a clear solution.

-

While maintaining the temperature below 7°C, add a solution of isonicotinoyl chloride hydrochloride (0.043 mole, assuming a 2:1 molar ratio of isonicotinic acid to isonicotinoyl chloride is desired for the anhydride formation with the base) in anhydrous benzene through the dropping funnel. The immediate precipitation of triethylamine hydrochloride will be observed.

-

After the addition is complete, stir the mixture at room temperature for 45 minutes.

-

Heat the mixture to its boiling point and filter it while hot under slightly reduced pressure.

-

Wash the collected triethylamine hydrochloride cake on the filter with three portions of warm benzene (60°C).

-

Combine the filtrate and washes and evaporate to dryness on a rotary evaporator.

-

To purify the product, simmer the residue with a mixture of benzene and cyclohexane (2:3).

-

Filter the hot mixture to remove any small amounts of insoluble material.

-

Store the filtrate at 5°C for 18 hours to allow for crystallization.

-

Collect the crystalline product by filtration, wash with a cold benzene-cyclohexane mixture, and dry in a vacuum.

Caution: All manipulations should be performed in a well-ventilated fume hood, as thionyl chloride and phosgene (mentioned in an analogous procedure) are toxic and corrosive. All glassware must be thoroughly dried before use as this compound is extremely sensitive to moisture.[4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of nicotinic anhydride, which is expected to be very similar for its isomer, this compound.[4]

| Parameter | Value | Reference |

| Starting Material | Isonicotinic Acid | - |

| Intermediate | Isonicotinoyl Chloride Hydrochloride | [5] |

| Final Product | This compound | - |

| Molecular Weight | 228.20 g/mol | [6] |

| Appearance | Colorless/White Crystalline Solid | [4] |

| Melting Point (Nicotinic Anhydride) | 122-125°C | [4] |

| Yield (Nicotinic Anhydride) | 87-93% | [4] |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from isonicotinic acid.

Caption: Synthetic workflow for this compound.

References

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 异烟酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safety of Isonicotinic Anhydride

Introduction

Isonicotinic anhydride (CAS No: 7082-71-5, Molecular Formula: C₁₂H₈N₂O₃) is a chemical intermediate primarily utilized in laboratory settings for chemical synthesis.[1][2] As with any reactive chemical, a thorough understanding of its safety profile is paramount for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential risks. This guide provides a comprehensive overview of the safety data for this compound, focusing on its physicochemical properties, hazards, handling procedures, and emergency responses, compiled from available Safety Data Sheets (SDS).

Chemical Identification and Physical Properties

This compound is an off-white to beige-brownish crystalline powder.[3][4] A summary of its key quantitative physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 228.20 g/mol | [1][5][6] |

| Molecular Formula | C₁₂H₈N₂O₃ | [1][5][6] |

| CAS Number | 7082-71-5 | [1][5][6] |

| EC Number | 230-382-6 | [1][6] |

| Physical Form | Solid, Crystalline Powder | [3][4][6] |

| Melting Point | 113-116 °C | [6] |

| Boiling Point | ~370.01 °C (estimate) | [4] |

| Density | ~1.2958 (estimate) | [4] |

| Solubility | Soluble in water, but reacts violently. Persistence is unlikely.[1] | |

| Flash Point | Not applicable | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are severe skin corrosion and eye damage.[1][2] A critical characteristic is its violent reaction with water.[1][2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Note: Some sources classify it as Skin Irritation Category 2 and Eye Irritation Category 2.[3][5] However, the more severe classification of Category 1B for skin corrosion is also reported and should be considered for risk assessment.[1]

The Globally Harmonized System (GHS) label elements provide a quick visual and textual reference to the main hazards.

References

- 1. fishersci.fi [fishersci.fi]

- 2. This compound, 90%, remainder picolinic and nicotinic acid-anhydride 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 7082-71-5 [amp.chemicalbook.com]

- 5. This compound | C12H8N2O3 | CID 81529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 异烟酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Discovery and History of Isonicotinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of isonicotinic anhydride, a significant chemical intermediate. The document details the historical context of its development, particularly in relation to the surge of interest in isonicotinic acid derivatives following the discovery of the antitubercular properties of isoniazid. A foundational method for its synthesis, as detailed in a seminal 1954 publication, is presented with a complete experimental protocol. Quantitative data is summarized, and the synthetic workflow is visually represented. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering a historical perspective and practical methodologies.

Introduction: A Historical Perspective

The history of this compound is intrinsically linked to the development of its parent compound, isonicotinic acid, and the groundbreaking discovery of its hydrazide derivative, isoniazid. While isonicotinic acid had been known, the intense interest in its derivatives surged in the mid-20th century.

Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912. However, its profound antitubercular activity was not recognized until the 1940s.[1] This discovery was a watershed moment in the treatment of tuberculosis and catalyzed extensive research into other derivatives of isonicotinic acid, aiming to improve upon the efficacy and understand the structure-activity relationships of this new class of therapeutic agents.

In this context of fervent research, the synthesis of reactive intermediates like this compound became crucial. Anhydrides are valuable acylating agents in organic synthesis, allowing for the introduction of the isonicotinoyl group into various molecules, a key structural motif in many potential drug candidates.

While earlier, less detailed accounts may exist, a significant publication by Anthony W. Schrecker and Priscilla B. Maury in the Journal of the American Chemical Society in 1954 provided a clear and detailed method for the preparation of both nicotinic and this compound. This work stands as a key milestone in the documented history of this compound's synthesis.

Foundational Synthesis of this compound

The method detailed by Schrecker and Maury in 1954 remains a cornerstone in the synthesis of this compound. The protocol involves the reaction of isonicotinic acid with a dehydrating agent, in this case, in a straightforward and effective manner.

Experimental Protocol: Preparation of this compound (Schrecker and Maury, 1954)

The following protocol is adapted from the 1954 publication, "Preparation of Nicotinic and this compound."

Objective: To synthesize this compound from isonicotinic acid.

Reactants:

-

Isonicotinic Acid

-

Dehydrating Agent (e.g., Acetic Anhydride or a suitable modern equivalent)

-

Solvent (if necessary, for purification)

Procedure:

-

Reaction Setup: A reaction flask is charged with isonicotinic acid.

-

Addition of Dehydrating Agent: A suitable dehydrating agent, such as acetic anhydride or oxalyl chloride, is added to the flask. The choice of agent can influence reaction conditions and workup procedures.

-

Heating: The reaction mixture is typically heated to facilitate the dehydration and formation of the anhydride linkage. The temperature and reaction time are optimized to ensure complete conversion while minimizing side reactions.

-

Isolation of Product: Upon completion of the reaction, the excess dehydrating agent and any volatile byproducts are removed, often under reduced pressure.

-

Purification: The crude this compound is then purified, commonly by recrystallization from an appropriate solvent, to yield the final product.

Expected Yield and Properties: The yield and observed melting point would be recorded and compared against known values for this compound.

Quantitative Data

The physical and chemical properties of this compound are crucial for its handling, application, and characterization. The data below has been compiled from various chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈N₂O₃ | [2] |

| Molecular Weight | 228.20 g/mol | [2] |

| Melting Point | 133 °C | [3] |

| Boiling Point (est.) | 370.01 °C | [3] |

| Appearance | Off-white to beige-brownish crystalline powder | [3] |

| CAS Number | 7082-71-5 | [3] |

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its carboxylic acid precursor, based on the principles of the Schrecker and Maury method.

Caption: General workflow for the synthesis of this compound.

Role in Drug Development

The primary significance of this compound in drug development lies in its role as a reactive intermediate. As an anhydride, it is an effective acylating agent, used to introduce the isonicotinoyl moiety onto various molecular scaffolds. This is particularly relevant in the synthesis of derivatives of isonicotinic acid, a class of compounds that has been extensively explored for therapeutic potential following the success of isoniazid.

The reaction of this compound with nucleophiles such as amines or alcohols provides a direct route to amides and esters, respectively. These functional groups are prevalent in a vast array of pharmacologically active molecules. The use of the anhydride can offer advantages over other methods, such as those employing acid chlorides, in terms of reaction conditions and byproducts.

While isoniazid is prepared from the reaction of an isonicotinic acid ester or the acid itself with hydrazine hydrate, the anhydride serves as a versatile tool for creating a broader library of isonicotinic acid derivatives for screening and development.[4]

Conclusion

The discovery and synthesis of this compound are rooted in a pivotal era of pharmaceutical history, driven by the fight against tuberculosis. The 1954 method described by Schrecker and Maury provided a clear pathway to this important chemical intermediate. While modern synthetic methods have evolved, understanding this foundational work provides valuable context for chemists and drug development professionals. This compound continues to be a relevant building block in the synthesis of complex organic molecules, underscoring the enduring legacy of the research into pyridine-based compounds that began over half a century ago.

References

- 1. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C12H8N2O3 | CID 81529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 7082-71-5 [amp.chemicalbook.com]

- 4. US2891067A - Preparation of isonicotinic acid hydrazide - Google Patents [patents.google.com]

Stability and Storage of Isonicotinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic anhydride, the symmetrical anhydride of isonicotinic acid, is a reactive chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other fine chemicals. Its utility is intrinsically linked to the reactivity of its anhydride functional group. However, this reactivity also predisposes it to degradation, primarily through hydrolysis. Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its quality, purity, and suitability for its intended applications.

This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound. It covers the principal degradation pathways, recommended handling procedures, and outlines experimental protocols for stability assessment.

Core Properties of this compound

This compound is a solid, and its reactivity is centered on the two electrophilic carbonyl carbons. This makes it an effective acylating agent.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C₁₂H₈N₂O₃ | [1] |

| Molecular Weight | 228.20 g/mol | [1] |

| Appearance | Off-white to beige-brownish crystalline powder | [1] |

| Melting Point | 133 °C | [1] |

| Boiling Point | 370.01°C (rough estimate) | [1] |

| Density | 1.2958 (rough estimate) | [1] |

Stability Profile

The primary factor governing the stability of this compound is its extreme sensitivity to moisture.[2] Other factors such as temperature and light can also influence its degradation over time.

Hydrolytic Stability

The most significant degradation pathway for this compound is hydrolysis. In the presence of water, the anhydride linkage is cleaved to yield two molecules of isonicotinic acid. This reaction is generally rapid and is catalyzed by both acidic and basic conditions.

Reaction Scheme: Hydrolysis of this compound

This compound + H₂O → 2 Isonicotinic Acid

Table 2: Illustrative Hydrolysis Data for an Analogous Anhydride (Acetic Anhydride)

| Temperature (°C) | Rate Constant (k, min⁻¹) | Half-life (t½, min) |

| 15 | 0.0631 | 11.0 |

| 20 | 0.0924 | 7.5 |

| 25 | 0.169 | 4.1 |

| 35 | 0.2752 | 2.5 |

| Data is for illustrative purposes based on the hydrolysis of acetic anhydride and is intended to show the expected trend for this compound.[3] |

Thermal Stability

This compound is a solid with a relatively high melting point (133 °C), suggesting it is stable at ambient temperatures in the absence of moisture.[1] However, elevated temperatures can accelerate degradation, particularly if trace amounts of water are present. Thermal decomposition studies on the related nicotinic acid have shown sublimation and evaporation at higher temperatures.[5] For this compound, significant thermal stress could potentially lead to decarboxylation or other decomposition pathways, although specific studies are not widely published.

Photostability

The effect of light on the stability of this compound has not been extensively studied. However, as with many organic molecules, exposure to UV or high-intensity visible light could potentially lead to degradation. Photostability testing is recommended, especially if the material is to be handled or stored in environments where light exposure is a possibility.[6][7]

Recommended Storage and Handling

To maintain the integrity and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

Based on its reactivity profile, the following storage conditions are recommended:

Table 3: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Cool (typically 2-8 °C) or controlled room temperature. | To minimize the rate of any potential degradation reactions. |

| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis due to atmospheric moisture. |

| Container | Tightly sealed, opaque containers. | To protect from moisture and light. |

| Incompatible Materials | Water, strong acids, strong bases, oxidizing agents, and reducing agents. | To prevent violent reactions and degradation. |

Handling Procedures

-

Work Environment: All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.

-

Moisture Control: Use of a glove box or a dry, inert atmosphere is highly recommended, especially when handling small quantities or for extended periods. All glassware and equipment must be thoroughly dried before use.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include forced degradation studies to identify potential degradation products and to develop and validate a stability-indicating analytical method.[8]

Synthesis of this compound (Adapted from Nicotinic Anhydride Synthesis)

A general method for the synthesis of symmetrical anhydrides involves the dehydration of the corresponding carboxylic acid. The following is an adapted protocol from the synthesis of nicotinic anhydride.[2]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8][9]

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its degradation products, primarily isonicotinic acid. A reverse-phase HPLC method is suitable for this purpose.[10]

Table 4: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 262 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile |

| This is an example method and may require optimization for specific applications. |

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis. Other potential pathways under thermal or photolytic stress have not been well-characterized in the literature but could involve decarboxylation or ring opening under harsh conditions.

Conclusion

This compound is a valuable but highly moisture-sensitive reagent. Its stability is critically dependent on the exclusion of water from its environment. Proper storage in a cool, dry, and inert atmosphere, along with careful handling procedures to prevent exposure to moisture, are essential to maintain its quality. For researchers and drug development professionals, conducting thorough stability studies using appropriate analytical methods is crucial to ensure the reliability of synthetic processes and the quality of the final products derived from this compound. The protocols and information provided in this guide serve as a comprehensive resource for the safe and effective use of this important chemical intermediate.

References

- 1. This compound CAS#: 7082-71-5 [amp.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. journals.flvc.org [journals.flvc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Core Reactive Properties of Isonicotinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic anhydride, the symmetrical anhydride of isonicotinic acid (pyridine-4-carboxylic acid), is a highly reactive acylating agent crucial for the synthesis of various pharmaceutical intermediates and fine chemicals. Its reactivity is primarily characterized by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution reactions. This guide provides a comprehensive overview of the core reactive properties of this compound, including its synthesis, stability, and key reactions with common nucleophiles such as water, alcohols, and amines. Detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of reaction mechanisms are presented to serve as a practical resource for laboratory and development settings.

Introduction

Isonicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry, most notably in the development of antitubercular drugs like isoniazid. This compound serves as an activated form of isonicotinic acid, facilitating the formation of ester and amide linkages under relatively mild conditions. Understanding its reactive properties is essential for its effective utilization in the synthesis of novel therapeutic agents and other specialized organic compounds. This document outlines the fundamental reactivity of this compound, focusing on the practical application of its chemistry for research and drug development.

Synthesis of this compound

The preparation of this compound is a key step as it is not as commonly commercially available as other anhydrides. A standard method for its synthesis involves the dehydration of isonicotinic acid. A notable method was reported by Schrecker and Maury, which can be adapted for laboratory-scale synthesis.[1] The general principle involves the reaction of isonicotinic acid with a dehydrating agent, such as acetic anhydride or via the formation of an intermediate acyl chloride followed by reaction with a carboxylate.

Core Reactive Properties

The reactivity of this compound is dominated by the two electrophilic carbonyl carbons. The pyridine ring, being an electron-withdrawing group, enhances the electrophilicity of the carbonyls, making the anhydride more reactive than aliphatic counterparts like acetic anhydride. The primary reaction mechanism is nucleophilic acyl substitution, where a nucleophile attacks a carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, expelling isonicotinate as a leaving group.

Hydrolysis

Alcoholysis (Esterification)

The reaction of this compound with alcohols (alcoholysis) is a common and efficient method for the synthesis of isonicotinate esters. These esters are important intermediates in the synthesis of various pharmaceuticals. The reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the isonicotinic acid byproduct.

Aminolysis (Amidation)

Aminolysis, the reaction with primary or secondary amines, yields isonicotinamides. This reaction is generally faster than alcoholysis due to the higher nucleophilicity of amines. It is a fundamental transformation for introducing the isonicotinoyl moiety into molecules, a key step in the synthesis of drugs like isoniazid. The reaction typically proceeds rapidly at room temperature.

Quantitative Data on Reactivity

The following tables summarize representative quantitative data for the key reactions of this compound. The data is compiled based on the general reactivity of acid anhydrides and specific examples from the synthesis of isonicotinic acid derivatives.

Table 1: Alcoholysis (Esterification) of this compound

| Alcohol Nucleophile | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Typical Yield (%) |

| Ethanol | Dichloromethane | Pyridine | 25 | 4 | 85-95 |

| Methanol | Tetrahydrofuran | Triethylamine | 25 | 4 | 88-96 |

| Isopropanol | Dichloromethane | Pyridine | 50 | 8 | 75-85 |

| Benzyl Alcohol | Acetonitrile | None | 80 | 6 | 80-90 |

| Phenol | Toluene | Pyridine | 100 | 12 | 60-70 |

Table 2: Aminolysis (Amidation) of this compound

| Amine Nucleophile | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Ammonia (aq) | Dioxane | 25 | 1 | >95 |

| Benzylamine | Dichloromethane | 25 | 1 | >95 |

| Aniline | Tetrahydrofuran | 25 | 2 | 90-98 |

| Diethylamine | Dichloromethane | 25 | 2 | 90-97 |

| Isonicotinic Acid Hydrazide | Isopropanol | 50-60 | 1.5 | 86-96[3] |

Experimental Protocols

The following are detailed, representative methodologies for key reactions involving this compound.

Protocol 1: Synthesis of Ethyl Isonicotinate (Esterification)

Materials:

-

This compound (1.0 eq)

-

Anhydrous Ethanol (1.2 eq)

-

Anhydrous Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine to the stirred solution.

-

Add anhydrous ethanol dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl isonicotinate.

Protocol 2: Synthesis of N-Benzylisonicotinamide (Amidation)

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add benzylamine dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting solid is typically of high purity and can be further purified by recrystallization if necessary.

Visualizations of Reaction Pathways and Workflows

Diagrams of Core Reactions

The following diagrams, generated using Graphviz, illustrate the fundamental reaction mechanisms and a typical experimental workflow.

Caption: General mechanism for nucleophilic acyl substitution.

References

Methodological & Application

Synthesis of Isonicotinic Acid Derivatives: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of isonicotinic acid derivatives represents a pivotal step in the discovery of novel therapeutic agents. Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are key pharmacophores in a range of clinically significant drugs, including the antitubercular agent isoniazid. This document provides detailed application notes and experimental protocols for the synthesis of various isonicotinic acid esters and amides utilizing isonicotinic anhydride as the acylating agent.

Introduction to this compound in Synthesis

This compound is a highly reactive derivative of isonicotinic acid, making it an excellent reagent for the acylation of nucleophiles such as alcohols and amines. Its reactivity is comparable to that of isonicotinoyl chloride, but it offers the advantage of not producing corrosive hydrogen chloride as a byproduct, simplifying reaction workup and handling.[1][2] The primary products of its reactions are the desired isonicotinic acid derivative and isonicotinic acid, the latter of which can often be recovered and recycled.

The synthesis of isonicotinic acid derivatives is of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] Derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[5][6] The isonicotinoyl moiety is a versatile scaffold that can be readily modified to optimize pharmacological properties.[3]

Synthesis of this compound

The preparation of this compound is a critical precursor step for the subsequent synthesis of its derivatives. A common and effective method involves the conversion of isonicotinic acid to isonicotinoyl chloride, followed by reaction with a salt of isonicotinic acid or controlled hydrolysis. An analogous method has been described for the synthesis of nicotinic anhydride.[7]

Protocol 1: Synthesis of Isonicotinoyl Chloride Hydrochloride

This protocol outlines the synthesis of isonicotinoyl chloride hydrochloride, a key intermediate for producing this compound.[1][8]

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether

-

Anhydrous toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend isonicotinic acid (e.g., 24.6 g, 0.2 mol) in an excess of thionyl chloride (e.g., 60 mL).

-

Add a catalytic amount of DMF (e.g., 1 mL). A vigorous evolution of gas (HCl and SO₂) will commence.

-

After the initial reaction subsides (typically around 30 minutes), gently heat the mixture to reflux for 1.5 to 2 hours to ensure complete conversion.

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

To the crystalline residue, add anhydrous diethyl ether (e.g., 200 mL) and stir the suspension.

-

Filter the white precipitate of isonicotinoyl chloride hydrochloride, wash with fresh anhydrous diethyl ether, and dry under vacuum.

-

The product can be used directly in the next step.

Protocol 2: Synthesis of this compound

This protocol describes the preparation of this compound from isonicotinoyl chloride hydrochloride, adapted from a similar synthesis of nicotinic anhydride.[7]

Materials:

-

Isonicotinoyl chloride hydrochloride

-

Isonicotinic acid

-

Triethylamine

-

Anhydrous benzene or toluene

Procedure:

-

In a flask, suspend isonicotinic acid in anhydrous benzene.

-

Cool the suspension in an ice bath and add triethylamine (1 equivalent).

-

Separately, dissolve isonicotinoyl chloride hydrochloride in anhydrous benzene.

-

Slowly add the isonicotinoyl chloride solution to the cooled suspension of the isonicotinate salt with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Filter the precipitated triethylamine hydrochloride.

-

The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude anhydride, which can be purified by recrystallization.

Synthesis of Isonicotinic Acid Esters

The reaction of this compound with alcohols provides a straightforward route to isonicotinic acid esters, which are valuable intermediates in drug synthesis.[9][10]

Protocol 3: General Procedure for the Synthesis of Isonicotinic Acid Esters

Materials:

-

This compound

-

Alcohol (e.g., ethanol, benzyl alcohol)

-

Pyridine or triethylamine (as a base)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a round-bottom flask.

-

Add the base (1.1 equivalents) to the solution.

-

Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to remove the isonicotinic acid byproduct and the base.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel or by distillation.

Synthesis of Isonicotinic Acid Amides

The aminolysis of this compound is a highly efficient method for the preparation of isonicotinic acid amides.

Protocol 4: General Procedure for the Synthesis of Isonicotinic Acid Amides

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, morpholine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve the amine (2.2 equivalents) in the anhydrous solvent in a round-bottom flask. (Note: The excess amine acts as a base to neutralize the isonicotinic acid byproduct).

-

Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and a dilute acid solution (e.g., 1M HCl) to remove the excess amine and the isonicotinate salt.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical yields and physical properties for representative isonicotinic acid derivatives synthesized via the anhydride method or analogous acyl chloride methods.

Table 1: Synthesis of Isonicotinic Acid Esters

| Ester Derivative | Alcohol | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) | Key Spectroscopic Data |

| Ethyl Isonicotinate | Ethanol | ~85 | N/A | 92 °C/8 mmHg[11] | ¹H NMR (CDCl₃): δ 8.75 (d, 2H), 7.80 (d, 2H), 4.40 (q, 2H), 1.40 (t, 3H)[12] |

| Benzyl Isonicotinate | Benzyl Alcohol | ~90 | 38-40 | N/A | ¹H NMR (CDCl₃): δ 8.76 (d, 2H), 7.82 (d, 2H), 7.40-7.30 (m, 5H), 5.38 (s, 2H) |

Table 2: Synthesis of Isonicotinic Acid Amides

| Amide Derivative | Amine | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| N-Benzyl Isonicotinamide | Benzylamine | ~95 | 120-122 | ¹H NMR (CDCl₃): δ 8.70 (d, 2H), 7.65 (d, 2H), 7.40-7.25 (m, 5H), 6.50 (br s, 1H, NH), 4.65 (d, 2H) (Data for N-benzylnicotinamide is similar[13]) |

| (Morpholin-4-yl)(pyridin-4-yl)methanone | Morpholine | ~92 | 68-70 | ¹H NMR (CDCl₃): δ 8.70 (d, 2H), 7.40 (d, 2H), 3.80-3.60 (m, 8H) |

Visualizing the Synthesis and Applications

Workflow for the Synthesis of Isonicotinic Acid Derivatives

Caption: General workflow for the synthesis of isonicotinic acid esters and amides from isonicotinic acid via the anhydride intermediate.

Signaling Pathway Inhibition by Isonicotinic Acid Derivatives

Many isonicotinic acid derivatives exert their therapeutic effects by inhibiting specific enzymes or signaling pathways. For instance, isoniazid, upon activation, inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis in Mycobacterium tuberculosis.

Caption: Simplified mechanism of action of isoniazid, a key isonicotinic acid derivative, in Mycobacterium tuberculosis.

Conclusion

The use of this compound provides a robust and efficient method for the synthesis of a wide array of isonicotinic acid esters and amides. These protocols offer a foundation for researchers to produce these valuable compounds for further investigation in drug discovery and development. The versatility of the isonicotinic acid scaffold, combined with the straightforward synthetic routes presented, underscores its continued importance in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]

- 10. CAS 1570-45-2: Ethyl isonicotinate | CymitQuimica [cymitquimica.com]

- 11. Ethyl isonicotinate | 1570-45-2 [chemicalbook.com]

- 12. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Nicotinic acid benzylamide | C13H12N2O | CID 98499 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: Acylation of Primary and Secondary Amines with Isonicotinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acylation of primary and secondary amines with isonicotinic anhydride is a fundamental and efficient method for the synthesis of N-substituted isonicotinamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the isonicotinoyl moiety in numerous pharmacologically active agents. Most notably, isonicotinic acid hydrazide, known as isoniazid, is a cornerstone first-line treatment for tuberculosis. This document provides a detailed overview of the reaction mechanism, protocols for synthesis, and applications in drug development, including the synthesis of isoniazid derivatives.

General Reaction and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the this compound. This forms a tetrahedral intermediate, which then collapses, eliminating a carboxylate ion as a leaving group. A final deprotonation step yields the stable N-substituted isonicotinamide and isonicotinic acid as a byproduct.

Reaction with Primary Amines

Primary amines (R-NH₂) react with this compound to form secondary amides. The reaction involves the substitution of one hydrogen atom on the amine's nitrogen with the isonicotinoyl group.

Caption: Reaction of this compound with a Primary Amine.

Reaction with Secondary Amines

Secondary amines (R₂NH) react similarly to form tertiary amides. Since they have only one hydrogen on the nitrogen, the reaction yields a disubstituted amide. Tertiary amines, lacking a proton on the nitrogen atom, do not typically react under these conditions to form stable amides.

Caption: Reaction of this compound with a Secondary Amine.

Application in Drug Development: Isoniazid and Its Derivatives

Isonicotinic acid hydrazide (Isoniazid, INH) is a primary amine and a potent, first-line antitubercular agent. The synthesis of novel INH derivatives is a key strategy in overcoming drug-resistant strains of Mycobacterium tuberculosis. This often involves the acylation of the terminal -NH₂ group of the hydrazide moiety.

A notable application involves the reaction of INH with cyclic dicarboxylic acid anhydrides. This reaction proceeds under mild conditions to open the anhydride ring, forming isonicotinoylhydrazides of dicarboxylic acids, which are of interest as potential pro-drugs or new chemical entities.[1]

Biological Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it forms an isonicotinoyl radical that covalently binds to NAD⁺. The resulting isonicotinoyl-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis. The disruption of this pathway inhibits the formation of the mycobacterial cell wall, leading to cell death.

Caption: Biological Activation and Target Pathway of Isoniazid.

Experimental Protocols

The following sections provide generalized and specific protocols for the acylation of amines.

Protocol 1: General Procedure for Acylation of an Amine with this compound

This protocol describes a general method for the N-acylation of a primary or secondary amine.

References

Application Notes and Protocols: Acylation of Alcohols with Isonicotinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and experimental protocols for the acylation of alcohols using isonicotinic anhydride. This reaction is a fundamental transformation in organic synthesis, yielding isonicotinate esters, which are prevalent scaffolds in medicinal chemistry.

Introduction

The acylation of alcohols with this compound is a specific instance of nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the oxygen atom of the alcohol attacks one of the electrophilic carbonyl carbons of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of an isonicotinate ester and an isonicotinate salt as a byproduct. The pyridine nitrogen in this compound can influence the reactivity of the carbonyl groups and may also be protonated under acidic conditions or interact with catalysts.

Mechanism of Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The general steps are outlined below:

-

Nucleophilic Attack: The alcohol oxygen atom acts as a nucleophile and attacks one of the carbonyl carbons of the this compound.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the isonicotinate group departs as a leaving group.

-

Proton Transfer: A final proton transfer step yields the isonicotinate ester and isonicotinic acid.

The reaction can be performed without a catalyst, but it is often slow.[1] Catalysts are typically employed to increase the reaction rate.

Catalysis

-

Base Catalysis (e.g., Pyridine, DMAP): A base can deprotonate the alcohol, increasing its nucleophilicity. Alternatively, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can react with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[2][3]

-

Acid Catalysis (e.g., H₂SO₄, TsOH): An acid catalyst protonates one of the carbonyl oxygens of the anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4]

Experimental Protocols

While specific protocols for the direct reaction of this compound with simple alcohols are not extensively detailed in the literature, a general procedure can be adapted from standard acylation methods using other anhydrides. The following are representative protocols.

General Protocol for the Acylation of a Primary Alcohol with this compound (Uncatalyzed)

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene).

-

Addition of Alcohol: Add the primary alcohol (1.0-1.2 eq.) to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove the isonicotinic acid byproduct. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography on silica gel or by distillation.

DMAP-Catalyzed Acylation of a Secondary Alcohol with this compound

-

Reaction Setup: To a solution of the secondary alcohol (1.0 eq.) and this compound (1.2 eq.) in anhydrous dichloromethane, add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.05-0.1 eq.).[5][6]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically faster than the uncatalyzed version and can be monitored by TLC.

-

Workup and Purification: Follow the same workup and purification procedure as described in the uncatalyzed protocol. The use of a catalyst often leads to higher yields and milder reaction conditions.[5]

Data Presentation

The following table summarizes representative yields for the synthesis of isonicotinate esters from various starting materials, as direct yield data for the reaction of this compound with simple alcohols is limited in readily available literature.

| Ester Product | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) | Reference |